molecular formula C14H19N3O2 B1664325 N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide CAS No. 101116-78-3

N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide

Cat. No.: B1664325
CAS No.: 101116-78-3
M. Wt: 261.32 g/mol
InChI Key: FTQZWXKZHXMWQM-UHFFFAOYSA-N
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Description

N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide: is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is primarily used in research settings and is not intended for human consumption.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide typically involves the reaction of N-(5-(p-aminophenoxy)pentyl)amine with 2-cyanoacetamide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated compounds, Basic conditions (e.g., sodium hydroxide (NaOH))

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-(p-aminophenoxy)pentyl)-2-cyanoacetamide , while reduction could produce N-(5-(p-aminophenoxy)pentyl)-2-aminoacetamide .

Scientific Research Applications

N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling by binding to proteins and enzymes, thereby influencing various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in protein kinase and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of specificity and efficacy .

Properties

CAS No.

101116-78-3

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide

InChI

InChI=1S/C14H19N3O2/c15-9-8-14(18)17-10-2-1-3-11-19-13-6-4-12(16)5-7-13/h4-7H,1-3,8,10-11,16H2,(H,17,18)

InChI Key

FTQZWXKZHXMWQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)CC#N

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)CC#N

Appearance

Solid powder

101116-78-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-cyano-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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